molecular formula C18H12FNO5 B6549553 [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate CAS No. 1040669-38-2

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate

Cat. No.: B6549553
CAS No.: 1040669-38-2
M. Wt: 341.3 g/mol
InChI Key: VVJLLKKDUOVWPA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxazole, and a fluorobenzoate. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxazoles are aromatic compounds that contain an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . Fluorobenzoates are benzoic acid derivatives where one or more hydrogen atoms attached to the benzene ring are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxazole rings would contribute to the compound’s aromaticity, while the fluorobenzoate group would likely have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzoate group could increase the compound’s reactivity and polarity .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. If the compound shows promising activity in a particular area (such as pharmaceuticals), future research might focus on optimizing its activity, reducing any side effects, or improving its synthesis .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO5/c19-14-4-2-1-3-13(14)18(21)22-9-12-8-16(25-20-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJLLKKDUOVWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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